
1H-Inden-1-one, 3-(2,3-dihydroxyphenyl)-2,3-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Inden-1-one, 3-(2,3-dihydroxyphenyl)-2,3-dihydro- is a complex organic compound that belongs to the class of indenones This compound features a unique structure with a dihydroxyphenyl group attached to an indenone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Inden-1-one, 3-(2,3-dihydroxyphenyl)-2,3-dihydro- typically involves multi-step organic reactions. One common method includes the condensation of 2,3-dihydroxybenzaldehyde with cyclohexanone under acidic conditions, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts such as methanesulfonic acid and solvents like methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Inden-1-one, 3-(2,3-dihydroxyphenyl)-2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to quinones using oxidizing agents like hydrogen peroxide.
Reduction: The carbonyl group in the indenone core can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a base.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using halogens like bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
1H-Inden-1-one, 3-(2,3-dihydroxyphenyl)-2,3-dihydro- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mécanisme D'action
The mechanism of action of 1H-Inden-1-one, 3-(2,3-dihydroxyphenyl)-2,3-dihydro- involves its interaction with specific molecular targets. The dihydroxyphenyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The indenone core can interact with cellular pathways, modulating various biological processes. These interactions make it a promising candidate for drug development and other therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Catechol (1,2-dihydroxybenzene): Shares the dihydroxyphenyl group but lacks the indenone core.
Resorcinol (1,3-dihydroxybenzene): Another dihydroxybenzene isomer with different substitution patterns.
Hydroquinone (1,4-dihydroxybenzene): Similar to catechol and resorcinol but with hydroxyl groups in the para position.
Uniqueness
1H-Inden-1-one, 3-(2,3-dihydroxyphenyl)-2,3-dihydro- is unique due to its combination of an indenone core and a dihydroxyphenyl group. This structural feature imparts distinct chemical reactivity and biological activity, setting it apart from simpler dihydroxybenzenes .
Propriétés
Numéro CAS |
756900-95-5 |
|---|---|
Formule moléculaire |
C15H12O3 |
Poids moléculaire |
240.25 g/mol |
Nom IUPAC |
3-(2,3-dihydroxyphenyl)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C15H12O3/c16-13-7-3-6-11(15(13)18)12-8-14(17)10-5-2-1-4-9(10)12/h1-7,12,16,18H,8H2 |
Clé InChI |
FWXYOVKOUZLVKC-UHFFFAOYSA-N |
SMILES canonique |
C1C(C2=CC=CC=C2C1=O)C3=C(C(=CC=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


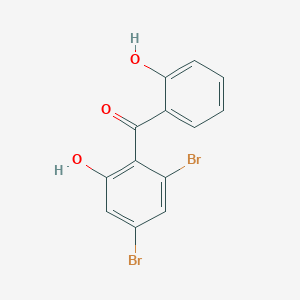
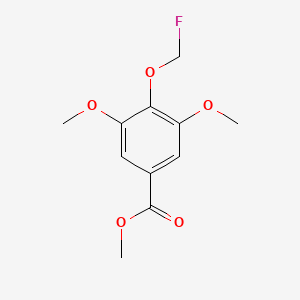
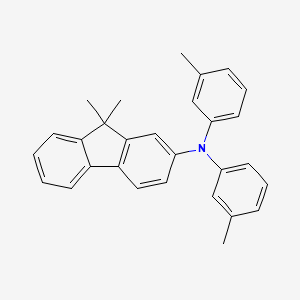
![1H-Indole, 1-[1-(2-phenylethyl)-3-pyrrolidinyl]-3-(phenylsulfonyl)-](/img/structure/B15160916.png)
![1-[2,3-Difluoro-4-(4-propylcyclohexyl)phenyl]-4-ethoxy-2,3-difluorobenzene](/img/structure/B15160921.png)

![2-[(3,5-Dimethoxypyridazin-4-yl)oxy]phenol](/img/structure/B15160934.png)

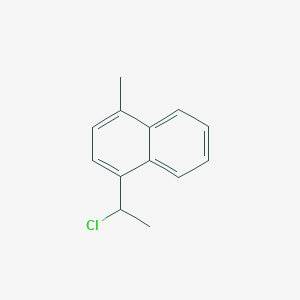
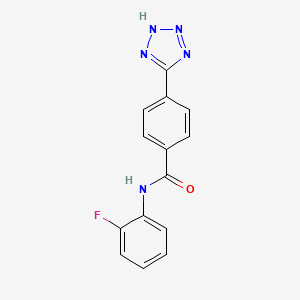
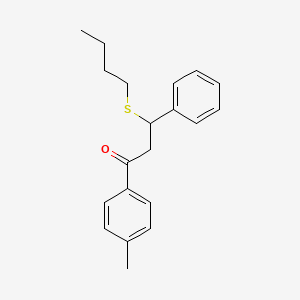

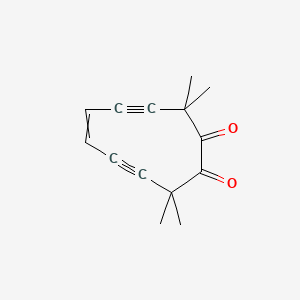
![Chloro[2-(4-ethenylphenyl)ethyl]diethylgermane](/img/structure/B15160965.png)
